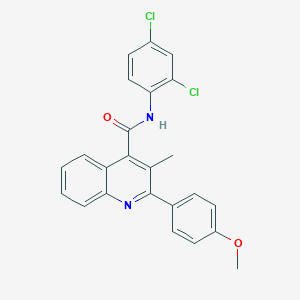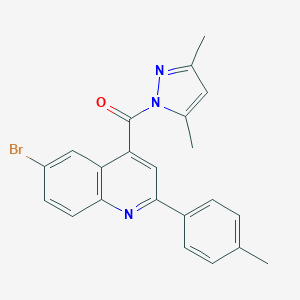
6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a bromine atom, a pyrazole moiety, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Pyrazole Substitution: The pyrazole moiety can be introduced through a condensation reaction between a suitable pyrazole derivative and the quinoline intermediate.
Methylphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline core or the bromine substituent, resulting in dehalogenation or hydrogenation products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Oxidized derivatives of the pyrazole moiety.
Reduction: Dehalogenated or hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole and quinoline moieties makes it a candidate for studying interactions with biological macromolecules.
Medicine
Medicinal chemistry research focuses on the potential therapeutic applications of this compound. It is explored for its anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects. The exact pathways involved depend on the specific biological context and the target of interest.
相似化合物的比较
Similar Compounds
- 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
- 3-bromo-6-(1H-pyrazol-1-yl)pyridazine
Uniqueness
Compared to similar compounds, 6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE stands out due to its unique combination of the quinoline core with the pyrazole and methylphenyl substituents. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C22H18BrN3O |
|---|---|
分子量 |
420.3g/mol |
IUPAC 名称 |
[6-bromo-2-(4-methylphenyl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C22H18BrN3O/c1-13-4-6-16(7-5-13)21-12-19(18-11-17(23)8-9-20(18)24-21)22(27)26-15(3)10-14(2)25-26/h4-12H,1-3H3 |
InChI 键 |
BMTJLDFCIGRXPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(=CC(=N4)C)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(=CC(=N4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


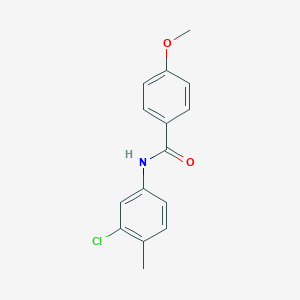
![Methyl 4-(3,4-dimethylphenyl)-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B451357.png)
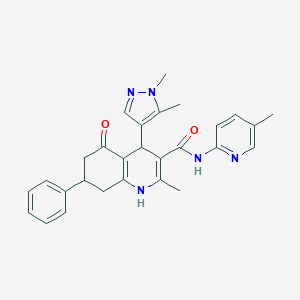
![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B451360.png)
![isopropyl 5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B451361.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(3-methylphenyl)urea](/img/structure/B451365.png)
![ethyl 2-({[3-amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B451366.png)
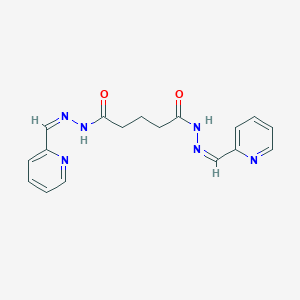
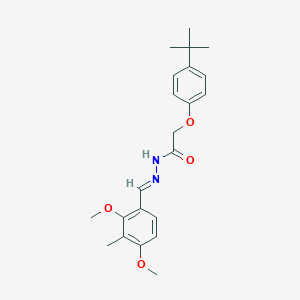
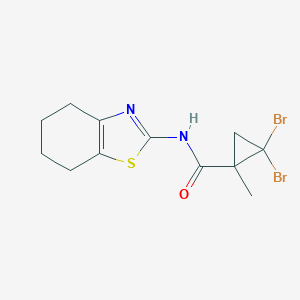
![1-ETHYL-2,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B451373.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B451377.png)
![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B451378.png)
